

Quantum Chemical Blueprint for 1,5-Dimethyl-3-phenylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dimethyl-3-phenylpyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of **1,5-Dimethyl-3-phenylpyrazole**. In the absence of a singular, exhaustive experimental and computational study on this specific molecule, this document synthesizes established theoretical methodologies and presents illustrative data from closely related pyrazole derivatives. This approach offers a robust framework for researchers initiating theoretical investigations into this compound class.

Theoretical and Experimental Methodologies

A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular properties of **1,5-Dimethyl-3-phenylpyrazole**. Computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, which can be validated against experimental spectroscopic data.

Computational Protocol: A DFT-Based Approach

Quantum chemical calculations are typically performed using software packages like Gaussian, NWChem, or similar platforms.^[1] The following protocol, based on common practices for pyrazole derivatives, is recommended:

- Software: Gaussian 09 or a later version is a suitable choice.^[2]

- Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for this class of molecules.[3][4]
- Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing C, H, and N atoms.[3]
- Geometry Optimization: The molecular geometry of **1,5-Dimethyl-3-phenylpyrazole** should be optimized in the gas phase without any symmetry constraints. The convergence criteria should be set to the default values of the software.
- Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies should be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.[2]
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior and reactivity.[5] These can be obtained from the optimized structure.
- NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ^1H and ^{13}C NMR chemical shifts.[4]

Experimental Protocols

Synthesis of **1,5-Dimethyl-3-phenylpyrazole** (Illustrative)

A general method for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For **1,5-Dimethyl-3-phenylpyrazole**, a plausible route involves the reaction of a phenyl-substituted 1,3-diketone with methylhydrazine.

General Procedure:

- A 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL) in a round-bottomed flask.

- A catalytic amount of an appropriate catalyst may be added, and the mixture is stirred at room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the pyrazole derivative.^[6]

Spectroscopic Characterization:

- FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded in the 4000–400 cm^{-1} range using a KBr pellet on an FT-IR spectrometer.^[2]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a Bruker FT-NMR spectrometer, typically at 400 MHz for ^1H and 100 MHz for ^{13}C . The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl_3), with Tetramethylsilane (TMS) used as an internal standard.^{[6][7]}

Data Presentation: Calculated and Experimental Properties

The following tables summarize representative quantitative data for pyrazole derivatives, which serve as a benchmark for what can be expected for **1,5-Dimethyl-3-phenylpyrazole**.

Table 1: Optimized Geometrical Parameters (Illustrative for a Pyrazole Ring)

Parameter	Bond Length (Å)	Bond Angle (°)
N1-N2	1.35	C5-N1-N2
N2-C3	1.33	N1-N2-C3
C3-C4	1.42	N2-C3-C4
C4-C5	1.38	C3-C4-C5
C5-N1	1.36	C4-C5-N1

Note: Data is generalized from typical pyrazole structures. Actual values for **1,5-Dimethyl-3-phenylpyrazole** would require specific calculation.

Table 2: Vibrational Frequencies and Assignments for a Phenylpyrazole Derivative

Experimental (cm ⁻¹)	Calculated (cm ⁻¹)	Assignment
3061	3062	Aromatic C-H stretching
1500	1500	C=N stretching
1452	1452	CH ₃ asymmetric deformation
1390	1390	CH ₃ symmetric deformation
1018	1019	CH ₃ rocking
634	640	Pyrazole ring deformation

Source: Illustrative data adapted from studies on similar pyrazole derivatives.[8]

Table 3: Electronic Properties and Quantum Chemical Descriptors

Parameter	Symbol	Value (eV)
Highest Occupied Molecular Orbital Energy	EHOMO	-6.2 to -6.5
Lowest Unoccupied Molecular Orbital Energy	ELUMO	-1.8 to -2.0
HOMO-LUMO Energy Gap	ΔE	4.2 to 4.5
Chemical Hardness	η	2.1 to 2.25
Electronegativity	χ	4.0 to 4.25

Note: The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical reactivity of a molecule. A larger gap implies higher stability. The values presented are typical ranges for pyrazole derivatives.

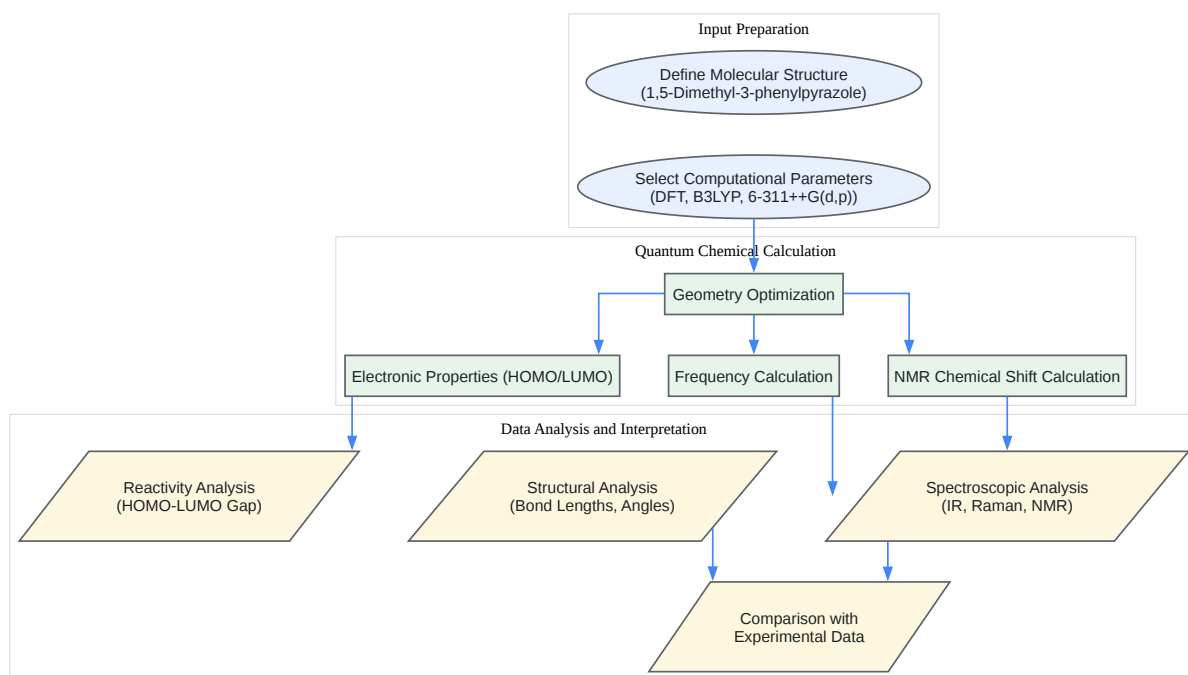
Table 4: Experimental and Calculated ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for 3,5-dimethyl-1-phenyl-1H-pyrazole

Atom	Experiment al ^1H	Calculated ^1H	Atom	Experiment al ^{13}C	Calculated ^{13}C
Pyrazole-H	5.90	-	C3 (Pyrazole)	148.1	-
Phenyl-H	7.19-7.46	-	C5 (Pyrazole)	139.4	-
Methyl-H	2.25	-	C4 (Pyrazole)	106.4	-
-	-	-	Phenyl-C	124.0, 126.4, 128.3, 138.4	-
-	-	-	Methyl-C	11.8, 12.9	-

Source: Experimental data for a closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole. [6] Calculated values would need to be generated for the target molecule.

Visualizations: Workflow and Molecular Structure

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.



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Caption: A generalized workflow for quantum chemical calculations.

Conclusion

This technical guide outlines a robust computational and experimental framework for the detailed characterization of **1,5-Dimethyl-3-phenylpyrazole**. By leveraging Density Functional Theory, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. The illustrative data from related pyrazole compounds provide valuable benchmarks for these theoretical investigations. The integration of experimental synthesis and spectroscopic analysis is paramount for the validation of computational results, ensuring a comprehensive understanding of this molecule's physicochemical characteristics. This combined approach is invaluable for applications in drug design and materials science, where a precise understanding of molecular properties is essential.

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